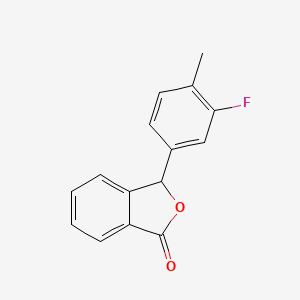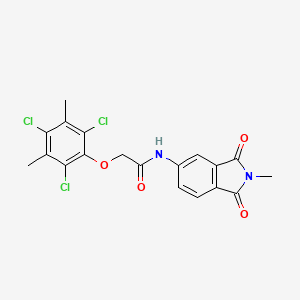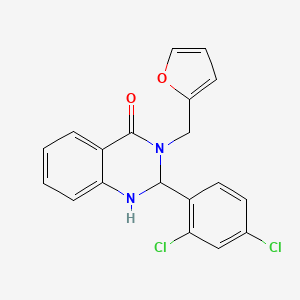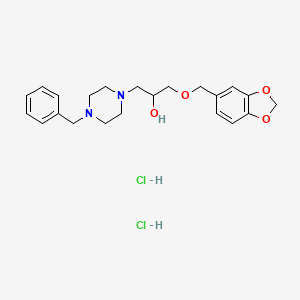
3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is fused to a benzofuran moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylphenol and 2-bromo-1,3-dihydro-2-benzofuran.
Reaction Conditions: The key step involves the coupling of 3-fluoro-4-methylphenol with 2-bromo-1,3-dihydro-2-benzofuran under palladium-catalyzed conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters and improves the overall yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofurans, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenyl isocyanate
- 3-Fluoro-4-methylbenzonitrile
- 3-Fluoro-4-methylphenylboronic acid
Uniqueness
What sets 3-(3-Fluoro-4-methylphenyl)-1,3-dihydro-2-benzofuran-1-one apart from similar compounds is its unique benzofuran structure combined with the fluorine and methyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c1-9-6-7-10(8-13(9)16)14-11-4-2-3-5-12(11)15(17)18-14/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPINNIULFRSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=CC=CC=C3C(=O)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide](/img/structure/B5118403.png)

![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)


![4-[3-(4-nitrophenoxy)propyl]morpholine](/img/structure/B5118460.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5118472.png)
![1-(4-Fluorophenyl)-4-[5-methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]piperazine](/img/structure/B5118488.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![4-[2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B5118504.png)
